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Compound of Interest

Compound Name: (Rac)-ZLc-002

Cat. No.: B15609708 Get Quote

(Rac)-ZLc-002 has emerged as a significant small molecule inhibitor targeting the interaction

between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (also known

as CAPON). This interaction is a critical node in N-methyl-D-aspartate (NMDA) receptor

signaling pathways, implicated in a range of neuropathological conditions. This technical guide

provides a comprehensive overview of (Rac)-ZLc-002, including its mechanism of action,

experimental data, and relevant protocols for researchers and drug development professionals.

Core Mechanism of Action
(Rac)-ZLc-002 is a selective inhibitor of the nNOS-CAPON (NOS1AP) coupling.[1][2] Elevated

NMDA receptor activity is a known contributor to central sensitization.[3][4] Downstream of

NMDA receptors, disrupting the protein-protein interactions of nNOS has been shown to

suppress pain.[3][4] Specifically, (Rac)-ZLc-002 interferes with the binding between nNOS and

NOS1AP.[3][4] While the molecule has been shown to disrupt the nNOS-NOS1AP interaction in

intact cells, cell-free biochemical binding assays suggest an indirect mode of action.[3][4] The

active metabolite of the prodrug ZLc-002, ZLc-002-1 [N-(2-carboxyacetyl)-D-valine-methyl

ester], demonstrates a weak affinity for the nNOS PDZ ligand-binding pocket.[5]

Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of

(Rac)-ZLc-002.

In Vitro Efficacy
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Assay Type
Cell
Line/System

Concentration Effect Reference

Co-

immunoprecipitat

ion

Primary cultured

cortical neurons
10 µM

Reduced co-

immunoprecipitat

ion of NOS1AP

with nNOS.

[6][7]

Co-

immunoprecipitat

ion

HEK293T cells

(co-expressing

full-length nNOS

and NOS1AP)

Not specified

Reduced co-

immunoprecipitat

ion of full-length

NOS1AP and

nNOS.

[3][4]

Co-

immunoprecipitat

ion

Cultured

hippocampal

neurons from

ICR mice

1 µM (24h)

Inhibited the

nNOS-CAPON

interaction.

[1]

Cell-free binding

assay

(AlphaScreen)

Purified His-

neuronal nitric

oxide synthase

(1-299) and

glutathione S-

transferase-

NOS1AP (400-

506)

Not specified
Failed to disrupt

in vitro binding.
[3][4][6]

Competition

Fluorescence

Polarization

Assay

ZLc-002-1 vs. F-

GDLV ligand
115 ± 29 µM (Kc)

Competed with

F-GDLV ligand

for the nNOS

PDZ ligand-

binding pocket.

[5]

Cell Viability

Assay

4T1 (breast) and

HeyA8 (ovarian)

tumor cell lines

Not specified

Synergized with

paclitaxel to

reduce tumor cell

viability; no effect

alone.

[3][4][8]
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In Vivo Efficacy
Animal Model Condition

Dosing
Regimen

Effect Reference

Mice

Paclitaxel-

induced

neuropathic pain

10 mg/kg; i.p.;

once or daily for

8 days

Attenuated

mechanical and

cold allodynia.

[6][7]

Rats

Formalin-evoked

inflammatory

pain

4 and 10 mg/kg;

i.p.; once

Reduced

nociceptive

behavior and

Fos-like

immunoreactivity

in the spinal

dorsal horn.

[6]

ICR Mice

Chronic mild

stress (CMS)-

induced anxiety

40 mg/kg/day;

i.v.; 7 days

Attenuated

anxiogenic

behavior.

[1][6]

ICR Mice

Corticosterone

(CORT)-induced

anxiety

10 µM, 1 µL;

hippocampus

injection once

per day for 7

days

Ameliorated

anxiety-related

behaviors.

[1]

tMCAO Mice Stroke

30 mg/kg; i.p.

from 4-10 days

until 46 days

after stroke

Improved motor

function and

recovery in the

delayed phase.

[1]

Key Experimental Protocols
Detailed methodologies for the pivotal experiments cited are outlined below.

Co-Immunoprecipitation in Cultured Neurons
Cell Culture: Primary cortical or hippocampal neurons are cultured to an appropriate density.
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Treatment: Cells are treated with (Rac)-ZLc-002 at the desired concentration (e.g., 10 µM)

for a specified duration.

Lysis: Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors to

preserve protein-protein interactions.

Immunoprecipitation: The cell lysate is incubated with an antibody specific for nNOS

overnight at 4°C with gentle rotation. Protein A/G-agarose beads are then added to pull down

the antibody-protein complex.

Washing: The beads are washed multiple times with lysis buffer to remove non-specific

binding.

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample

buffer.

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF

membrane, and probed with antibodies against nNOS and NOS1AP to detect the co-

immunoprecipitation.

Animal Models of Neuropathic and Inflammatory Pain
Paclitaxel-Induced Neuropathic Pain:

Induction: Mice receive intraperitoneal injections of paclitaxel to induce neuropathic pain,

characterized by mechanical and cold allodynia.

Treatment: (Rac)-ZLc-002 is administered intraperitoneally at specified doses (e.g., 10

mg/kg).

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to measure

the paw withdrawal threshold. Cold allodynia is measured by observing the response to a

cold stimulus (e.g., acetone application).

Formalin-Evoked Inflammatory Pain:

Induction: Rats receive a subcutaneous injection of formalin into the plantar surface of the

hind paw, which elicits a biphasic nociceptive response (licking, flinching).
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Treatment: (Rac)-ZLc-002 is administered intraperitoneally prior to formalin injection.

Behavioral Observation: The time spent licking or flinching the injected paw is recorded in

distinct phases (early and late phase).

Immunohistochemistry: Following the behavioral test, spinal cord tissue is collected and

processed for Fos-like immunoreactivity, a marker of neuronal activation.

Visualizing Pathways and Processes
nNOS-NOS1AP Signaling Pathway
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nNOS
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(CAPON)
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Click to download full resolution via product page

Caption: The nNOS-NOS1AP signaling cascade downstream of the NMDA receptor.

Proposed Mechanism of (Rac)-ZLc-002 Action
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In a Cellular Context In a Cell-Free System

nNOS-NOS1AP Complex
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Binding
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Click to download full resolution via product page

Caption: Contrasting effects of (Rac)-ZLc-002 in cellular vs. cell-free systems.

Experimental Workflow for Co-Immunoprecipitation

Start:
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Caption: A streamlined workflow for co-immunoprecipitation experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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